3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
3-[(3-cyclohexylpropanoylamino)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c21-14(9-6-11-4-2-1-3-5-11)19-20-17(22)15-12-7-8-13(10-12)16(15)18(23)24/h11-13,15-16H,1-10H2,(H,19,21)(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSTKILMGSBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with 3-cyclohexylpropanoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioisostere in drug design, replacing aromatic rings to improve metabolic stability and reduce toxicity.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A simpler analog with similar structural features but lacking the hydrazinyl and cyclohexylpropanoyl groups.
2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane: Another bicyclic compound with different substituents, used in different chemical contexts.
Uniqueness
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic core with hydrazinyl and cyclohexylpropanoyl groups. This structure imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
